molecular formula C7H5ClN2OS B1271669 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 62773-09-5

7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1271669
CAS No.: 62773-09-5
M. Wt: 200.65 g/mol
InChI Key: WANAHALOOUKFKI-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest due to its potential biological activities and its structural similarity to purine, which is a fundamental component of nucleic acids. The presence of both thiazole and pyrimidine rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, it interacts with DNA gyrase, an enzyme essential for DNA replication, thereby exhibiting potential antibacterial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and DNA gyrase, inhibiting their activity . This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and cell signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, which facilitate its biotransformation into active metabolites . These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. One common method includes the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane under appropriate conditions . Another efficient procedure involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of heterogeneous catalysts, such as vanadium oxide loaded on fluorapatite, have been explored for the synthesis of related thiazolopyrimidine derivatives . These methods offer advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions include various substituted thiazolopyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the chloromethyl group, which allows for further functionalization through substitution reactions. This feature enhances its potential as a versatile scaffold for the development of new bioactive compounds.

Properties

IUPAC Name

7-(chloromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANAHALOOUKFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366298
Record name 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62773-09-5
Record name 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The intermediate 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one was prepared from 2-thiazolamine and ethyl 4-chloroacetoacetate by the procedure described in EXAMPLE 1. The m.p. was 132°-136° C., and the structure was confirmed by NMR and IR.
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Synthesis routes and methods II

Procedure details

A solution of 2-aminothiazole (5.0 g, 49.993 mmol) in polyphosphoric acid (40.0 g) was treated with ethyl chloroacetoacetate (11.176 g, 67.866 mmol) and heated at 110° C. for 5.0 h. The reaction mixture was cooled to room temperature and adjusted to pH 7 with 10% aq. NaOH. The solid formed was filtered and purified by column chromatography using ethyl acetate in dichloromethane as solvent to afford 2.6 g of the desired compound as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 4.59 (s, 2H), 6.41 (s, 1H), 7.56 (d, J=4.8 Hz, 1H), 8.03 (d, J=4.8 Hz, 1H); ESI-MS (m/z) 200.42 (M+H)+.
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